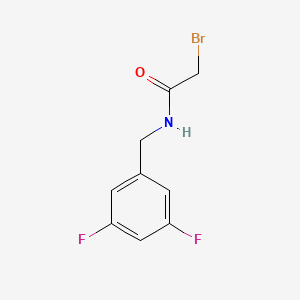

2-Bromo-n-(3,5-difluorobenzyl)acetamide

Description

Historical Context of Bromoacetamide Derivatives

Bromoacetamide derivatives have played a pivotal role in organic synthesis since the early 20th century. The discovery of the Wohl-Ziegler reaction in 1919 marked a critical milestone, enabling allylic bromination using N-bromoamide reagents like N-bromoacetamide (NBA) . This reaction revolutionized the synthesis of brominated alkenes, though subsequent studies revealed unexpected pathways, such as the formation of 2-bromo-N-bromoacetimidates via free radical mechanisms . By the mid-20th century, bromoacetamides became indispensable in pharmaceuticals and agrochemicals due to their reactivity in nucleophilic substitutions and radical-mediated transformations .

Table 1: Key Milestones in Bromoacetamide Chemistry

Significance of Fluorinated Compounds in Chemical Research

Fluorinated compounds are renowned for their unique physicochemical properties, driven by fluorine’s electronegativity (4.0 Pauling) and the strength of carbon-fluorine bonds (~488 kJ/mol) . These features enhance metabolic stability, lipophilicity, and bioavailability in pharmaceuticals . For instance, para-fluorination of aromatic rings reduces oxidative metabolism by cytochrome P450 enzymes, extending drug half-lives . Fluorine’s inductive effects also modulate pKa values and dipole moments, enabling precise tuning of molecular interactions .

Table 2: Fluorinated vs. Non-Fluorinated Compound Properties

| Property | Fluorinated Compound | Non-Fluorinated Analog |

|---|---|---|

| LogP | Increased hydrophobicity | Lower lipophilicity |

| Metabolic Stability | Resistant to oxidation | Prone to degradation |

| Bond Strength | C-F: 488 kJ/mol | C-H: 413 kJ/mol |

Position of 2-Bromo-N-(3,5-difluorobenzyl)acetamide in Halogenated Acetamide Chemistry

This compound (CAS 2096986-68-2) exemplifies the convergence of halogenation and fluorination strategies. Its structure features a brominated acetamide core linked to a 3,5-difluorobenzyl group, conferring dual reactivity for electrophilic and nucleophilic transformations . Compared to simpler analogs like 2-bromo-N-phenylacetamide, the difluorinated benzyl moiety enhances steric and electronic effects, influencing regioselectivity in cross-coupling reactions .

Table 3: Structural Comparison of Halogenated Acetamides

The compound’s molecular formula (C₉H₈BrF₂NO) and weight (264.07 g/mol) reflect a balance between halogenated reactivity and fluorinated stability . Its synthetic versatility is evidenced by applications in Suzuki-Miyaura couplings and peptide modifications, where the bromine atom serves as a leaving group . Recent advances in fluorinated compound synthesis, such as tunneling-enabled stabilization of polyfluorinated anions, further underscore its relevance in cutting-edge research .

Properties

IUPAC Name |

2-bromo-N-[(3,5-difluorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2NO/c10-4-9(14)13-5-6-1-7(11)3-8(12)2-6/h1-3H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFCNQHWQMGDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Difluorotoluene Derivatives

A reliable approach involves bromination of difluorotoluene derivatives using hydrobromic acid (HBr) and hydrogen peroxide (H2O2) under light irradiation, replacing traditional reagents like N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) initiators. This method offers milder conditions, higher purity, and better yields.

| Parameter | Condition/Value | Result |

|---|---|---|

| Starting material | 2,6-Difluorotoluene (0.01 mol) | |

| Hydrobromic acid (40% w/w) | 0.015 mol | |

| Hydrogen peroxide (30% w/w) | 0.02 mol | |

| Solvent | Dichloromethane / Chloroform / Ethyl acetate | |

| Light source | 1000W iodine-tungsten lamp | Initiates radical bromination |

| Reaction time | 6–24 hours | |

| Purification | Silica gel chromatography | Product purity ≥ 99.0% |

| Yield | 80.2% to 90.3% | High yield |

- The reaction proceeds via radical bromination at the benzylic position.

- The use of HBr and H2O2 under light irradiation avoids expensive NBS and reduces impurities from AIBN.

- Solvent choice affects yield and purity; dichloromethane and chloroform provide good results.

- The reaction is scalable and cost-effective.

This method can be adapted to synthesize 3,5-difluorobenzyl bromide by starting from 3,5-difluorotoluene under similar conditions.

Formation of 2-Bromo-N-(3,5-difluorobenzyl)acetamide

Once the 3,5-difluorobenzyl bromide is obtained, the next step involves its conversion to the target acetamide through nucleophilic substitution with an acetamide source.

Nucleophilic Substitution with Acetamide

The typical synthetic route involves reacting 3,5-difluorobenzyl bromide with acetamide or a suitable amide precursor under basic or neutral conditions to substitute the bromine atom with the acetamide moiety.

- Reaction type: Nucleophilic substitution (SN2) at the benzylic bromide.

- Conditions: Usually carried out in polar aprotic solvents (e.g., DMF, DMSO) at mild to moderate temperatures.

- Base: May use a mild base such as potassium carbonate to facilitate nucleophilic attack.

- Outcome: Formation of this compound with retention of the bromine on the acetamide alpha-carbon.

Alternative Approaches: Copper-Catalyzed Arylation

Recent advances in copper-catalyzed direct arylation provide alternative synthetic pathways for aromatic amides from bromo-difluoroacetamides, which may be extended to related bromoacetamides.

- Catalyst: Copper-based catalysts.

- Substrates: Aryl boronic acids or aryl trialkoxysilanes react with 2-bromo-2,2-difluoroacetamides to form aromatic amides.

- Mechanism: Involves formation of organometallic intermediates and radical species that facilitate C-C bond formation.

- Yields: Generally good to excellent yields (up to 90%).

- Scope: Tolerant to various electronic substituents on the aryl ring.

Although this method is described for difluoroacetamides, the mechanistic insights may guide the development of similar protocols for this compound derivatives.

Summary Table of Preparation Methods

Research Findings and Notes

- The replacement of N-bromosuccinimide with hydrobromic acid and hydrogen peroxide reduces costs and impurities in bromide synthesis.

- Light-induced radical bromination avoids the need for hazardous initiators like AIBN.

- The purity of the bromide intermediate is critical for successful downstream amidation.

- Copper-catalyzed methodologies offer promising routes for functionalizing bromoacetamides, although specific application to 3,5-difluorobenzyl derivatives requires further experimental validation.

- Typical nucleophilic substitution reactions are well-established in literature for related benzyl bromides but specific optimized protocols for 3,5-difluorobenzyl acetamide are scarce, indicating an area for further research.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(3,5-difluorobenzyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

Nucleophilic substitution: Depending on the nucleophile used, products such as azides, nitriles, or thioethers can be formed.

Hydrolysis: The major products are 3,5-difluorobenzylamine and acetic acid.

Scientific Research Applications

2-Bromo-n-(3,5-difluorobenzyl)acetamide is utilized in various scientific research applications, including:

Medicinal chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

Biological studies: The compound is used to investigate the biological activity of fluorinated benzyl derivatives and their interactions with biological targets.

Chemical synthesis: It is employed as a building block in the preparation of more complex organic molecules for research purposes.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(3,5-difluorobenzyl)acetamide is not well-documented. its biological effects are likely related to the presence of the bromine and fluorine atoms, which can influence the compound’s reactivity and interactions with molecular targets. The acetamide group may also play a role in modulating the compound’s activity by affecting its solubility and binding properties .

Comparison with Similar Compounds

a) 2-Bromo-N-(2,4-difluorophenyl)acetamide (CAS: 149053-57-6)

- Substituent Position : Fluorine atoms at the 2- and 4-positions of the phenyl ring.

- Impact : The asymmetric substitution reduces crystallinity compared to the symmetric 3,5-difluoro substitution in the target compound. This asymmetry may lower melting points and increase solubility in polar solvents .

b) 2-Bromo-N-(3,4-difluorophenyl)acetamide (CAS: 206993-29-5)

- Substituent Position : Fluorines at the 3- and 4-positions.

- The dihedral angle between the acetamide group and the aromatic ring in similar compounds (e.g., 66.4° in 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide) affects intermolecular interactions and crystal packing .

c) 2-Bromo-N-(4-bromo-2,5-difluorophenyl)acetamide (CAS: 1065100-92-6)

- Substituent Diversity : Incorporates both bromine and fluorine atoms.

- Impact : The additional bromine enhances halogen-bonding capabilities, making this compound more reactive in cross-coupling reactions compared to the target compound .

Analogues with Heterocyclic Modifications

a) 2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(3,5-difluorobenzyl)acetamide (CAS: 1251605-68-1)

- Structural Feature : Incorporates a 1,3,4-oxadiazole ring.

- The molecular weight (408.20 g/mol) and polarity are significantly greater than those of the target compound, reducing solubility in nonpolar solvents .

Substituent Effects on Physicochemical Properties

Key Observations :

Symmetry vs. Asymmetry : The symmetric 3,5-difluoro substitution in the target compound enhances crystallinity compared to asymmetric analogues like the 2,4-difluoro derivative.

Electron-Withdrawing Effects: Fluorine atoms reduce electron density on the benzyl ring, stabilizing the amide bond against hydrolysis. This effect is less pronounced in compounds with electron-donating groups (e.g., methyl in N-(3-methylphenyl)-2,2,2-trichloro-acetamide) .

Halogen Interactions : Bromine at the α-position facilitates nucleophilic substitution reactions, a property shared with analogues like 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide (Impurity C(EP)) .

Biological Activity

2-Bromo-N-(3,5-difluorobenzyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromine atom at the 2-position

- Difluorobenzyl group at the N-position

- Acetamide functional group

This unique structure may contribute to its interactions with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell proliferation and survival. For instance, it may inhibit key enzymes involved in the cell cycle or affect gene expression related to tumor growth.

| Activity | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| Antimicrobial | <10 | Staphylococcus aureus | Cell wall synthesis inhibition |

| Anticancer | 13 | MCF-7 (breast cancer) | Induction of apoptosis via p53 pathway |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that are critical in metabolic pathways. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a validated target in diabetes treatment.

- Receptor Modulation : It may interact with various receptors on cell membranes, thereby influencing cellular signaling pathways.

- Gene Expression Regulation : The compound can affect transcription factors and other proteins involved in gene regulation, leading to altered expression of genes associated with cell growth and apoptosis.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value significantly lower than that of traditional antibiotics .

- Cancer Research : In a series of experiments involving various cancer cell lines, the compound was found to significantly reduce cell viability in MCF-7 cells through mechanisms involving apoptosis and necrosis .

- Diabetes Research : The compound's role as a PTP1B inhibitor suggests potential applications in managing type 2 diabetes mellitus by enhancing insulin sensitivity .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-Bromo-N-(3,5-difluorobenzyl)acetamide, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 3,5-difluorobenzylamine with bromoacetyl bromide under inert conditions (e.g., nitrogen atmosphere). Key parameters include:

- Temperature : Maintain 0–5°C to minimize side reactions like hydrolysis of the bromoacetamide group.

- Solvent : Use anhydrous dichloromethane or THF to enhance reactivity .

- Stoichiometry : A 1:1.2 molar ratio of 3,5-difluorobenzylamine to bromoacetyl bromide ensures complete conversion.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Yield and purity (>95%) can be confirmed by HPLC and H NMR .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer :

- NMR Spectroscopy : H and C NMR verify substitution patterns (e.g., benzyl protons at δ 4.4–4.6 ppm, bromoacetamide carbonyl at δ 167–170 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 289.98 for CHBrFNO) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data refined using SHELXL (R-factor < 0.05) provides atomic-level resolution .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions (e.g., over-alkylation) during the synthesis of this compound?

- Answer : Competing reactions arise from the electrophilic bromoacetamide group. Strategies include:

- Controlled Addition : Slow addition of bromoacetyl bromide to the amine solution to prevent local excess.

- Protecting Groups : Temporarily protect reactive sites on the benzylamine (e.g., using Boc groups) if functionalization is required later .

- Byproduct Analysis : LC-MS or F NMR identifies fluorinated impurities; these can be removed via recrystallization in ethanol/water .

Q. What mechanistic insights explain the reactivity of the bromoacetamide moiety in cross-coupling reactions?

- Answer : The bromine atom acts as a leaving group in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). Key factors:

- Electronic Effects : Electron-withdrawing fluorine atoms on the benzyl group enhance the electrophilicity of the adjacent bromine.

- Catalyst Selection : Pd(PPh) or XPhos Pd G3 in toluene/water mixtures (80°C) achieve >80% coupling efficiency with aryl boronic acids .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may increase side reactions .

Q. How should researchers resolve discrepancies between experimental spectral data and computational predictions (e.g., DFT-calculated NMR shifts)?

- Answer :

- Validation Workflow : Re-examine synthetic purity (HPLC) and crystallinity (PXRD). Impurities or polymorphs can skew data .

- DFT Refinement : Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) with solvent corrections to improve shift accuracy.

- Collaborative Analysis : Cross-reference with databases (e.g., CCDC for crystallographic data) to identify systematic errors .

Application-Oriented Questions

Q. What role does this compound play in the development of kinase inhibitors or protease modulators?

- Answer : The compound serves as a versatile intermediate:

- Kinase Inhibitors : The difluorobenzyl group enhances binding to hydrophobic pockets in kinase ATP sites. Bromine allows further functionalization (e.g., cross-coupling with heterocycles) .

- Protease Targeting : Acetamide derivatives exhibit hydrogen-bonding with catalytic residues (e.g., in HIV-1 protease). Fluorine atoms improve metabolic stability .

Q. What precautions are necessary for handling and storing this compound in a laboratory setting?

- Answer :

- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent hydrolysis or photodegradation.

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with sodium bicarbonate .

- Stability Monitoring : Regular H NMR checks detect decomposition (e.g., appearance of acetate peaks at δ 2.1–2.3 ppm) .

Data Contradiction and Troubleshooting

Q. When unexpected byproducts (e.g., difluorobenzyl alcohol) are observed post-synthesis, how should researchers identify their origin?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.